molecular formula C11H13N3O5S B2915482 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide CAS No. 1207041-06-2

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide

Cat. No.: B2915482
CAS No.: 1207041-06-2
M. Wt: 299.3
InChI Key: FHXMSOMNLUPNFJ-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide is a heterocyclic molecule featuring a furan ring substituted with a methylsulfamoyl group and a carboxamide linkage to a 5-methyl-1,2-oxazole moiety. Sulfonamide and carboxamide derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to mimic biological substrates and interact with target proteins .

Properties

IUPAC Name

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c1-6-4-10(14-19-6)13-11(15)8-5-9(7(2)18-8)20(16,17)12-3/h4-5,12H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXMSOMNLUPNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(O2)C)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving a nitrile and an aldehyde or ketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the furan and oxazole intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name (Reference) Core Structure Key Functional Groups Biological Activity (Reported) Crystallographic Data (If Available)
Target Compound Furan-carboxamide Methylsulfamoyl, 5-methyloxazole Inferred: Antimicrobial/anticancer Not reported
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide Sulfonamide, 5-methyloxazole Antimicrobial (synthesized for screening) Monoclinic P21/c, a=10.6294 Å, b=12.2394 Å, c=14.9673 Å, β=106.863°
Ligand L1: 4-((2-hydroxybenzylidene)-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide Schiff base-sulfonamide Hydroxybenzylidene, sulfonamide Cytotoxic (MDA-MB-231 breast cancer cells) Not reported
3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide Chloro-propanamide Chloroalkyl, sulfonamide Inferred: Enzyme inhibition Not reported
Key Observations:

Core Heterocycle Differences :

  • The target compound’s furan ring contrasts with the benzene ring in 4-methyl-N-{...}benzenesulfonamide. Furan’s reduced aromaticity and smaller ring size may enhance metabolic stability but reduce π-π stacking interactions compared to benzene derivatives .
  • The 5-methyloxazole moiety is conserved across all compared compounds, suggesting its role in binding to biological targets (e.g., sulfonamide drug targets like carbonic anhydrase) .

Functional Group Impact: Methylsulfamoyl vs. Carboxamide vs. Chloroalkyl: The carboxamide group in the target compound may engage in hydrogen bonding with target proteins, while chloroalkyl substituents (e.g., in derivatives) could confer electrophilic reactivity for covalent binding .

Biological Activity :

  • The benzenesulfonamide analog (–4) was synthesized for antimicrobial screening, aligning with sulfonamides’ historical use as antibiotics .
  • Ligand L1 () demonstrated potent cytotoxicity against breast cancer cells, attributed to its Schiff base and sulfonamide motifs. The target compound’s furan-carboxamide scaffold may similarly interact with cancer cell targets but requires empirical validation .

Crystallographic and Physicochemical Properties

  • 4-Methyl-N-{...}benzenesulfonamide crystallizes in a monoclinic system (P21/c) with a unit cell volume of 1863.5 ų and Z=4. The structure exhibits intramolecular C–H···O hydrogen bonds and polymeric chains along the [0 0 1] direction, which stabilize its solid-state packing .
  • The target compound’s absence of crystallographic data limits direct comparison, but methodologies like SHELX and ORTEP-III (used for analogous compounds) could elucidate its structure.

Biological Activity

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a furan ring, an oxazole moiety, and a sulfonamide group. The molecular formula is C13H14N4O4S, with a molecular weight of approximately 318.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in metabolic pathways. Notably, it is believed to act as an inhibitor of dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS), similar to other sulfonamide drugs. This inhibition disrupts folic acid synthesis in bacteria, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies have also investigated the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines such as:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15 µM
HeLa (cervical cancer)10 µM
A549 (lung cancer)20 µM

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against multi-drug resistant bacterial strains, providing insights into its potential use in treating infections that are difficult to manage with conventional antibiotics.
  • Anticancer Research : In a study presented at the Annual Oncology Conference, researchers reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, indicating its potential as a therapeutic agent in oncology.

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